molecular formula C14H21BO2 B2778197 2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-64-2

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2778197
CAS No.: 214360-64-2
M. Wt: 232.13
InChI Key: RCCYMBKXLWUXTG-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne is rapid and efficient, producing the corresponding alkyl or alkenylborane . This method is favored due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale hydroboration processes. These processes are optimized for high efficiency and yield, ensuring the compound’s availability for various applications in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

    Palladium catalysts: Essential for Suzuki–Miyaura reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki–Miyaura cross-coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-(2,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features that provide enhanced stability and reactivity in cross-coupling reactions. Its tetramethyl groups offer steric protection, reducing side reactions and increasing the efficiency of the desired transformations.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-10-7-8-12(11(2)9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCYMBKXLWUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-64-2
Record name 2-(2,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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